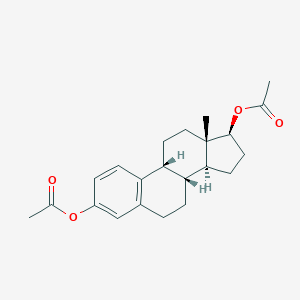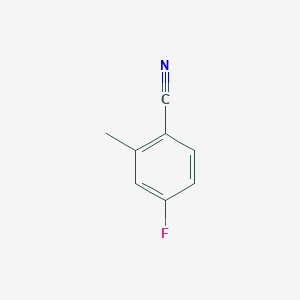
4-Fluoro-2-metilbenzonitrilo
Descripción general
Descripción
4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN . It is a white to light yellow crystalline powder and is used as an organic intermediate, particularly in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzonitrile consists of a benzene ring with a fluorine atom and a methyl group attached at the 4- and 2-positions, respectively, and a nitrile group attached at the 1-position .Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzonitrile is a solid at 20°C . It has a melting point of 65.0-75.0°C . The compound is white to cream in color and can take the form of crystals, powder, or lumps .Aplicaciones Científicas De Investigación
Intermediario Farmacéutico para la Síntesis de Trelagliptina
4-Fluoro-2-metilbenzonitrilo: se utiliza como intermediario en la síntesis de trelagliptina, un inhibidor de la dipeptidil peptidasa-IV (DPP-IV) . Trelagliptina se utiliza en el tratamiento de la diabetes tipo II y se administra como sal de succinato. El proceso para su preparación evita el uso de reactivos tóxicos y disolventes de alto punto de ebullición, lo que lo hace comercialmente viable y respetuoso con el medio ambiente .
Tintes de Fluorescencia Retrasada Activada Térmicamente (TADF)
Este compuesto es un ingrediente clave en la síntesis de tintes TADF. TADF es un fenómeno utilizado en diodos emisores de luz orgánicos (OLED) y otras aplicaciones fotofísicas. El grupo metilo en This compound mejora la estabilidad térmica de los emisores TADF, contribuyendo a su alta eficiencia y rendimiento cuántico .
Investigación de OLED
En la investigación de OLED, This compound se utiliza para sintetizar emisores con características de fluorescencia retardada activada térmicamente. Estos emisores muestran una eficiencia de corriente excepcional, eficiencia de potencia y eficiencia cuántica externa, lo que los convierte en prometedores para dispositivos OLED de próxima generación .
Descubrimiento de Fármacos
El papel del compuesto se extiende al descubrimiento de fármacos, donde sirve como bloque de construcción para principios farmacéuticos activos (API). Su estructura fluorada es particularmente útil en el desarrollo de nuevos fármacos, ofreciendo múltiples grupos funcionales para una síntesis fácil .
Industria Agroquímica
Si bien no se menciona directamente para This compound, los benzonitrilos fluorados similares son intermediarios importantes en la industria agroquímica. Se utilizan para producir pesticidas y herbicidas, lo que indica posibles aplicaciones para This compound en este campo también .
Safety and Hazards
4-Fluoro-2-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXUIUJKPOZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396948 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147754-12-9 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin Succinate, and what synthetic challenges are associated with its use?
A1: 4-Fluoro-2-methylbenzonitrile serves as a key starting material in the multi-step synthesis of Trelagliptin Succinate. [, ] Specifically, it undergoes a bromination reaction to yield 2-bromomethyl-4-fluorobenzonitrile, which subsequently reacts with 6-chloro-3-methyluracil. [, ] This reaction sequence ultimately leads to the formation of the dihydropyrimidine core structure found in Trelagliptin.
Q2: Have any specific catalysts been identified that improve the synthesis of Trelagliptin Succinate using 4-Fluoro-2-methylbenzonitrile?
A2: Yes, research indicates that adding catalysts like diethyl phosphite, dimethyl phosphite, or diphenyl phosphite during the reaction of 2-bromomethyl-4-fluorobenzonitrile (derived from 4-Fluoro-2-methylbenzonitrile) with 6-chloro-3-methyluracil significantly enhances the process. [] These catalysts enable a higher yield of the desired product with increased purity, eliminating the need for isolating and purifying the intermediate 2-bromomethyl-4-fluorobenzonitrile. This streamlined approach is advantageous for industrial-scale production due to reduced cost and complexity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


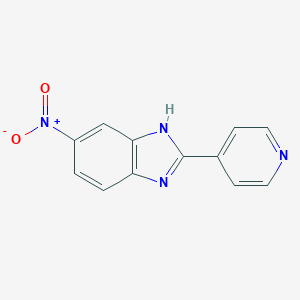
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
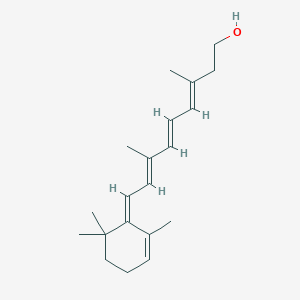

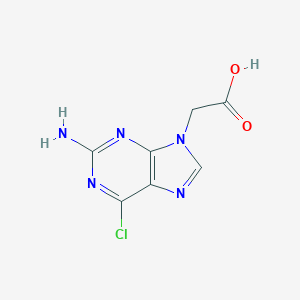
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

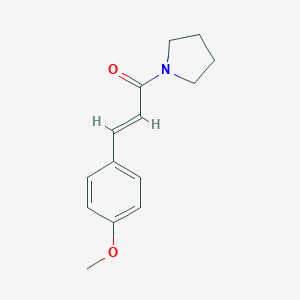
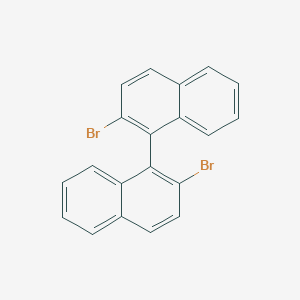


![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)
